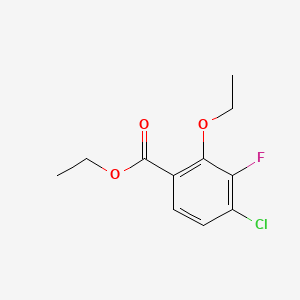
Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate is an organic compound with the molecular formula C11H12ClFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, ethoxy, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate typically involves the esterification of 4-chloro-2-ethoxy-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ethoxy group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Ethyl 4-fluorobenzoate: Similar structure but lacks the chlorine and ethoxy groups.
Ethyl 4-chlorobenzoate: Similar structure but lacks the fluorine and ethoxy groups.
Ethyl 2-ethoxybenzoate: Similar structure but lacks the chlorine and fluorine groups.
Uniqueness: Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate is unique due to the presence of all three substituents (chlorine, ethoxy, and fluorine) on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H12ClFO3 |
|---|---|
Poids moléculaire |
246.66 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-ethoxy-3-fluorobenzoate |
InChI |
InChI=1S/C11H12ClFO3/c1-3-15-10-7(11(14)16-4-2)5-6-8(12)9(10)13/h5-6H,3-4H2,1-2H3 |
Clé InChI |
OIAUQDRCVMBHKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1F)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















